1-(3,5-Dimethylphenyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-N’-(2-ETHOXYPHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features two aromatic rings, one with methyl substituents and the other with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-N’-(2-ETHOXYPHENYL)UREA typically involves the reaction of 3,5-dimethylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-N’-(2-ETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism by which N-(3,5-DIMETHYLPHENYL)-N’-(2-ETHOXYPHENYL)UREA exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to active sites, thereby modulating biochemical pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-ethylurea: Lacks the methyl and ethoxy substituents.
N-(3,5-Dimethylphenyl)-N’-phenylurea: Similar structure but without the ethoxy group.
N-(2-Ethoxyphenyl)-N’-phenylurea: Similar structure but without the methyl groups.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-N’-(2-ETHOXYPHENYL)UREA is unique due to the presence of both methyl and ethoxy substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-16-8-6-5-7-15(16)19-17(20)18-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H2,18,19,20) |
InChI Key |
YNLXVUOYMBTKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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